Norverapamil-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H36N2O4 |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |

InChI Key |

UPKQNCPKPOLASS-HXAWLNHQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Norverapamil-d7: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Norverapamil-d7, a deuterated analog of Norverapamil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Norverapamil, the major active N-demethylated metabolite of the calcium channel blocker, Verapamil. The incorporation of seven deuterium atoms into the isopropyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile | [1] |

| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [2] |

| Molecular Weight | 447.62 g/mol | [2] |

| Monoisotopic Mass | 447.31144486 Da | [1] |

| CAS Number | 263175-44-6 | [2] |

| Purity (by HPLC) | ≥98% | [2][3] |

| Appearance | Solid | [3] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [2] |

Chemical Structure

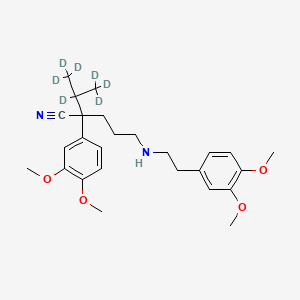

The chemical structure of this compound is characterized by a phenylacetonitrile core with two dimethoxyphenyl groups. The key feature is the presence of a deuterated isopropyl group, which is crucial for its use in mass spectrometry-based assays.

Figure 1: Chemical Structure of this compound. The seven deuterium atoms are located on the isopropyl group.

Biological Activity and Signaling Pathways

Norverapamil, and by extension this compound, is an active metabolite of Verapamil and exhibits significant biological activity. It functions as an L-type calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[3]

Verapamil Metabolism to Norverapamil

The metabolic conversion of Verapamil to Norverapamil primarily occurs in the liver, mediated by cytochrome P450 enzymes. This N-demethylation reaction is a critical step in the drug's overall pharmacokinetics.

Caption: Metabolic pathway of Verapamil to Norverapamil.

Mechanism of Action as a Calcium Channel Blocker

Norverapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a reduction in cardiac contractility.

Caption: Mechanism of Norverapamil's calcium channel blocking activity.

Experimental Protocols

Synthesis of Norverapamil

While a specific protocol for this compound is proprietary to commercial suppliers, a general synthesis method for Norverapamil involves the N-demethylation of Verapamil. One patented method describes the reaction of Verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium salt, followed by methanolysis to yield Norverapamil.[4]

General Synthetic Workflow:

Caption: General workflow for the synthesis of Norverapamil.

Note: The synthesis of the deuterated analog would require starting with a deuterated precursor or employing a deuteration step during the synthesis.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Purification and analysis of this compound are typically performed using reverse-phase HPLC. The following is a representative protocol based on published methods for Norverapamil analysis.[5][6][7]

Table 2: Representative HPLC Method Parameters for Norverapamil Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 65:35 v/v) with pH adjustment |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm or Fluorescence (Excitation: 275 nm, Emission: 305 nm) |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Experimental Workflow for HPLC Analysis:

Caption: Workflow for the analysis of this compound by HPLC.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Structural confirmation and purity assessment of this compound are achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is used to confirm the exact mass of the deuterated compound. The observed mass should correspond to the calculated monoisotopic mass of 447.3114 Da.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the overall structure. The absence of signals corresponding to the isopropyl protons and the presence of characteristic signals for the aromatic and other aliphatic protons confirm the successful deuteration and structural integrity. Commercial suppliers often provide spectral data (HNMR, RP-HPLC, MS) for their products.[3]

Conclusion

This compound is an essential tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties, stable isotopic labeling, and clear biological role make it an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The experimental protocols and data presented in this guide provide a solid foundation for its application in advanced scientific research.

References

- 1. This compound | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102491919A - Synthesis method for norverapamil - Google Patents [patents.google.com]

- 5. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Norverapamil-d7 as a P-glycoprotein Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil-d7 is the deuterated form of Norverapamil, the primary N-demethylated metabolite of the L-type calcium channel blocker, Verapamil.[1][2] While Verapamil itself is a well-known inhibitor of the efflux transporter P-glycoprotein (P-gp), its metabolite, Norverapamil, also demonstrates significant P-gp inhibitory activity.[3][4] The deuterium-labeled this compound serves as a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly in quantifying the parent compound and its metabolites.[2] This technical guide provides an in-depth overview of the function of Norverapamil as a P-gp inhibitor, with the understanding that the biological activity of this compound is comparable to its non-deuterated counterpart. We will delve into its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated signaling pathways.

Mechanism of Action

P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse xenobiotics out of cells.[5][6] This process is a key mechanism in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution.[5][7]

Norverapamil exerts its P-gp inhibitory effect through non-competitive inhibition.[8][9] This suggests that Norverapamil binds to a site on P-gp that is distinct from the substrate-binding site, thereby impeding the transporter's conformational changes necessary for substrate efflux without directly competing with the substrate for binding.[10][11] Studies have indicated that verapamil and its metabolites, including norverapamil, can also modulate P-gp expression, suggesting a multi-faceted interaction with this critical transporter.[12]

Quantitative Inhibitory Data

The inhibitory potency of Norverapamil against P-gp has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express this potency. The available data for Norverapamil is summarized in the table below.

| Inhibitor | P-gp Substrate | Cell System | IC50 (µM) | Reference |

| Norverapamil | Digoxin | P-glycoprotein-expressing cell monolayers | 0.3 | [3] |

| Verapamil | Digoxin | P-glycoprotein-expressing cell monolayers | 1.1 | [3] |

This table summarizes the reported IC50 values for Norverapamil and its parent compound, Verapamil, in inhibiting P-gp-mediated transport.

Experimental Protocols

The assessment of P-gp inhibition is crucial in drug development to understand potential drug-drug interactions and to overcome multidrug resistance. Several in vitro assays are commonly employed to evaluate the inhibitory potential of compounds like Norverapamil.

Calcein-AM Efflux Assay

The Calcein-AM efflux assay is a widely used fluorescence-based method to assess P-gp activity.[13][14]

Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane.[14] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein.[14][15] P-gp can actively transport Calcein-AM out of the cell before it can be converted.[14] In the presence of a P-gp inhibitor like Norverapamil, the efflux of Calcein-AM is blocked, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.[16]

Detailed Methodology:

-

Cell Culture: P-gp overexpressing cells (e.g., MDCK-MDR1, Caco-2) and their corresponding parental cells are cultured to confluence in 96-well plates.[17][18]

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control inhibitor (e.g., Verapamil) for a specified period (e.g., 30-60 minutes) at 37°C.

-

Substrate Addition: A solution of Calcein-AM is added to each well to a final concentration of approximately 0.25-1 µM and incubated for another 30-60 minutes at 37°C.[19]

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

-

Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the control (vehicle-treated) cells to determine the percentage of inhibition. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Rhodamine 123 Efflux Assay

The Rhodamine 123 efflux assay is another common method to measure P-gp activity.[20][21]

Principle: Rhodamine 123 is a fluorescent cationic dye that is a known substrate of P-gp.[22] Cells overexpressing P-gp will exhibit lower intracellular accumulation of Rhodamine 123 due to active efflux.[20] P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.

Detailed Methodology:

-

Cell Preparation: A suspension of P-gp overexpressing cells is prepared at a concentration of approximately 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: The cells are pre-incubated with the test compound (this compound) or a positive control at various concentrations for 15-30 minutes at 37°C.

-

Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of 1-5 µM and incubated for 30-60 minutes at 37°C in the dark.[19]

-

Efflux Period: The cells are then washed and resuspended in fresh, pre-warmed medium with or without the inhibitor and incubated for an additional 30-60 minutes to allow for efflux.

-

Flow Cytometry Analysis: The intracellular fluorescence of the cells is analyzed by flow cytometry.[23]

-

Data Analysis: The median fluorescence intensity of the cell population is determined. The percentage of inhibition is calculated by comparing the fluorescence of inhibitor-treated cells to that of control cells. The IC50 value is determined from the concentration-response curve.

Signaling Pathways and Logical Relationships

P-gp expression and function are regulated by a complex network of signaling pathways.[7] Understanding these pathways is crucial for developing strategies to overcome P-gp-mediated multidrug resistance.

Caption: Regulation of P-glycoprotein expression by various signaling pathways.

The diagram above illustrates how external stimuli can activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which in turn modulate the activity of transcription factors like NF-κB and AP-1 to regulate P-gp expression.[24][25]

Caption: General workflow for in vitro P-glycoprotein inhibition assays.

This workflow diagram outlines the key steps involved in performing a typical in vitro P-gp inhibition assay, from cell preparation to data analysis.

Caption: Logical relationship of this compound's action on P-gp.

This diagram illustrates the logical consequence of this compound's inhibition of P-gp, leading to increased intracellular drug concentration, which can enhance therapeutic efficacy but also carries the risk of drug-drug interactions.

Conclusion

This compound, as a stable-isotope-labeled version of the active P-gp inhibitor Norverapamil, is an indispensable tool for modern drug discovery and development. Its ability to potently inhibit P-gp makes it a subject of significant interest for overcoming multidrug resistance in oncology and for understanding and predicting drug-drug interactions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in these critical areas. A thorough understanding of the mechanisms and pathways involved in P-gp inhibition by compounds like Norverapamil is essential for the rational design of safer and more effective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norverapamil | Calcium Channel | TargetMol [targetmol.com]

- 5. glpbio.com [glpbio.com]

- 6. P-glycoprotein - Wikipedia [en.wikipedia.org]

- 7. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies [mdpi.com]

- 10. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pumping of drugs by P-glycoprotein: a two-step process? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.5. P-gp mediated efflux assays [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 25. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Norverapamil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Norverapamil-d7, an important deuterated metabolite of Verapamil. This document details a feasible synthetic pathway, purification protocols, and relevant analytical data, compiled to assist researchers and professionals in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction

Norverapamil is the primary active N-demethylated metabolite of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] The deuterated analog, this compound, serves as a valuable internal standard in quantitative bioanalytical studies, such as mass spectrometry-based assays, for the accurate determination of Norverapamil levels in biological matrices. The seven deuterium atoms are located on the isopropyl group, providing a distinct mass shift for mass spectrometric detection.[3][4][5]

This guide outlines a synthetic strategy commencing from commercially available starting materials, leading to the formation of Verapamil-d7, which is subsequently N-demethylated to yield this compound. Furthermore, detailed purification methodologies are presented to ensure the high purity required for analytical standards.

Synthesis of this compound

The synthesis of this compound can be conceptualized in two main stages:

-

Synthesis of Verapamil-d7: This involves the preparation of a key deuterated intermediate, 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile, followed by alkylation.

-

N-demethylation of Verapamil-d7: The synthesized Verapamil-d7 is then converted to this compound.

Experimental Protocols

Step 1: Synthesis of Isopropyl-d7 Bromide

A deuterated isopropylating agent is the first key component. Isopropyl-d7 bromide can be prepared from commercially available isopropanol-d8.

-

Materials: Isopropanol-d8, hydrobromic acid (48%).

-

Procedure: Isopropanol-d8 is reacted with hydrobromic acid. The mixture is heated, and the resulting isopropyl-d7 bromide is distilled. The crude product is then washed sequentially with concentrated hydrochloric acid to remove any unreacted alcohol, water, 5% sodium bicarbonate solution, and again with water. Finally, it is dried over anhydrous calcium chloride and purified by distillation.

Step 2: Synthesis of 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile

This intermediate is synthesized by the alkylation of 3,4-dimethoxyphenylacetonitrile with the prepared isopropyl-d7 bromide.

-

Materials: 3,4-Dimethoxyphenylacetonitrile, sodium amide, toluene, isopropyl-d7 bromide.

-

Procedure: A solution of 3,4-dimethoxyphenylacetonitrile in toluene is slowly added to a suspension of sodium amide in toluene. The mixture is heated to facilitate the formation of the carbanion. After cooling, isopropyl-d7 bromide is added, and the reaction is stirred. The reaction is then quenched with water, and the product is extracted with an organic solvent. The solvent is removed under reduced pressure, and the crude product is purified.

Step 3: Synthesis of Verapamil-d7

The deuterated nitrile intermediate is then alkylated with a suitable aminoalkyl halide.

-

Materials: 2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)acetonitrile, sodium amide, toluene, 1-bromo-3-chloropropane, N-methyl-3,4-dimethoxyphenethylamine.

-

Procedure: The nitrile from the previous step is again treated with sodium amide in toluene to form the anion. This is followed by the addition of 1-bromo-3-chloropropane to yield an alkylated intermediate. This intermediate is then reacted with N-methyl-3,4-dimethoxyphenethylamine to displace the chloride and form Verapamil-d7.

Step 4: N-demethylation to this compound

The final step involves the selective removal of the N-methyl group from Verapamil-d7. A common method for N-demethylation involves the use of 1-chloroethyl chloroformate.[6]

-

Materials: Verapamil-d7, 1-chloroethyl chloroformate, aprotic solvent (e.g., 1,2-dichloroethane), methanol.

-

Procedure: Verapamil-d7 is dissolved in an aprotic solvent and treated with 1-chloroethyl chloroformate to form a quaternary ammonium salt. The intermediate is then heated in methanol to yield this compound hydrochloride. The product is then isolated and purified.

Synthetic Workflow

References

- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Norverapamil D7 | 263175-44-6 | SynZeal [synzeal.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102491919A - Synthesis method for norverapamil - Google Patents [patents.google.com]

Navigating the Analytical Landscape of Norverapamil-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Norverapamil-d7, a deuterated internal standard crucial for the accurate quantification of its parent drug, Norverapamil. This document delves into its certificate of analysis, purity determination, and the intricate signaling pathways it modulates, offering valuable insights for researchers in pharmacology and drug development.

Certificate of Analysis: A Snapshot of Quality

A Certificate of Analysis (CoA) is a critical document that outlines the quality control testing and specifications for a particular batch of a compound. While a single comprehensive CoA for this compound is not publicly available, the following tables summarize typical data points and acceptance criteria based on information from various suppliers and analytical laboratories.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile |

| Molecular Formula | C₂₆H₂₉D₇N₂O₄ |

| Molecular Weight | 447.62 g/mol |

| CAS Number | 263175-44-6 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Quality Control and Purity

| Test | Method | Acceptance Criteria | Typical Value |

| Chemical Purity | HPLC | ≥ 95% | 96.29% - 98.8%[1][2] |

| Isotopic Purity (Atom % D) | Mass Spectrometry / NMR | ≥ 98% | ≥ 99%[2] |

| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | Per ICH Q3C | Meets requirements |

| Heavy Metals | ICP-MS | ≤ 20 ppm | Meets requirements |

| Loss on Drying | TGA | ≤ 1.0% | Meets requirements |

| Assay | qNMR / Mass Spectrometry | 95.0% - 105.0% | Meets requirements |

Unraveling Purity: Experimental Protocols

The determination of both chemical and isotopic purity is paramount for a deuterated standard like this compound. High isotopic purity ensures minimal interference from the unlabeled analyte, leading to more accurate and reliable analytical results.[3] The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from any non-deuterated impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer). A typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of 278 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject the standard solution into the HPLC system.

-

Record the chromatogram and determine the retention time of the main peak.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

LC-MS is a powerful technique for confirming the molecular weight and assessing the isotopic distribution of this compound.[4][5]

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap mass analyzer).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

LC Conditions: Similar to the HPLC method described above to ensure good separation.

-

Mass Spectrometry Parameters:

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Procedure:

-

Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS system.

-

Acquire the full scan mass spectrum.

-

Determine the m/z of the protonated molecular ion ([M+H]⁺). For this compound, this should be approximately 448.6.

-

Analyze the isotopic cluster of the molecular ion to determine the distribution of deuterated species and calculate the atom percent deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is essential for confirming the chemical structure and the position of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H-NMR: To confirm the absence of proton signals at the sites of deuteration.

-

¹³C-NMR: To confirm the carbon skeleton of the molecule.

-

²H-NMR (Deuterium NMR): To directly observe the deuterium signals and confirm their locations.

-

-

Procedure:

-

Dissolve an accurately weighed sample of this compound in the appropriate deuterated solvent.

-

Acquire ¹H, ¹³C, and ²H NMR spectra.

-

Analyze the spectra to confirm the expected chemical shifts and the absence or presence of signals corresponding to the deuterated positions. The isotopic purity can be estimated by comparing the integrals of residual proton signals with those of non-deuterated positions in the ¹H-NMR spectrum.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

Norverapamil, the active metabolite of verapamil, exerts its pharmacological effects primarily through the blockade of L-type calcium channels and inhibition of P-glycoprotein.[6][7]

Norverapamil's Inhibition of L-type Calcium Channels

Norverapamil blocks the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This leads to vasodilation, a decrease in heart rate, and a reduction in myocardial contractility.[6]

Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and leading to cardiovascular effects.

P-glycoprotein Inhibition by Norverapamil

Norverapamil can also inhibit P-glycoprotein (P-gp), a membrane transporter that effluxes various drugs from cells. This inhibition can increase the intracellular concentration of co-administered drugs that are P-gp substrates.[7]

Caption: this compound inhibits P-glycoprotein, increasing the intracellular concentration of P-gp substrate drugs.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a deuterated standard like this compound.

Caption: A typical analytical workflow for determining the purity and identity of this compound.

References

- 1. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 4. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]

Commercial Suppliers and Technical Guide for Norverapamil-d7 in Research

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Norverapamil-d7

This technical guide provides comprehensive information on this compound, a deuterated analog of Norverapamil, for its application in research and development. Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. The deuterated form, this compound, serves as an invaluable tool, primarily as an internal standard in bioanalytical studies, ensuring accuracy and precision in quantifying Norverapamil in complex biological matrices.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. It is typically offered as a solid, with variations in purity and formulation (e.g., as the free base or hydrochloride salt). Researchers should consult the suppliers' certificates of analysis for lot-specific details.

Summary of Commercial Supplier Data

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| SynZeal | Norverapamil D7 | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.6 | Not specified; supplied with COA | Synthesis on demand.[1] |

| Clearsynth | This compound | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.62 | ≥95% | Certificate of Analysis available. |

| Santa Cruz Biotechnology | Nor Verapamil-d7, Hydrochloride | 1216413-74-9 | C₂₆H₃₀D₇ClN₂O₄ | 484.08 | Not specified; refer to COA | |

| MedChemExpress | This compound (hydrochloride) | Not specified | C₂₆H₃₀D₇ClN₂O₄ | 484.08 | ≥98% | |

| Alsachim | This compound | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.62 | Not specified | |

| TRC | This compound | 263175-44-6 | C₂₆H₂₉D₇N₂O₄ | 447.62 | Not specified |

Mechanism of Action and Signaling Pathways

Norverapamil, the parent compound of this compound, exerts its pharmacological effects through two primary mechanisms:

-

L-type Calcium Channel Blockade: Norverapamil inhibits the influx of calcium ions through L-type calcium channels in cardiac muscle, sinoatrial and atrioventricular nodes, and vascular smooth muscle. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.

-

P-glycoprotein (P-gp) Inhibition: Norverapamil is also an inhibitor of P-glycoprotein, an ATP-dependent efflux pump that plays a crucial role in drug absorption, distribution, and elimination. Inhibition of P-gp can alter the pharmacokinetics of co-administered drugs that are P-gp substrates.

The metabolic conversion of Verapamil to Norverapamil is a key pathway in its biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Caption: Metabolic pathway of Verapamil to Norverapamil.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of Norverapamil in biological samples, such as plasma. The following is a representative experimental protocol.

Bioanalytical Method for Norverapamil Quantification in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Norverapamil: Precursor ion (Q1) m/z 441.3 → Product ion (Q3) m/z 165.1

-

This compound (Internal Standard): Precursor ion (Q1) m/z 448.3 → Product ion (Q3) m/z 165.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

The following diagram illustrates the general workflow for such a bioanalytical experiment.

Caption: Bioanalytical workflow for Norverapamil quantification.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development, pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accuracy of these studies hinges on the precise quantification of drug concentrations in complex biological matrices like plasma or urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS data can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[3]

To counteract these variables, the use of an internal standard (IS) is indispensable. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This is where stable isotope-labeled (SIL) internal standards, particularly deuterium-labeled compounds, have emerged as the gold standard.[1] By adding a known concentration of the deuterated IS to every sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the target analyte.[3] The mass spectrometer can differentiate the analyte from the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification is achieved, effectively normalizing for experimental variability.[3]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data presentation related to the use of deuterium-labeled standards in pharmacokinetic studies.

The Deuterium Kinetic Isotope Effect (DKIE): A Tool for Drug Design

Beyond their use as internal standards, deuterium labeling can intentionally modify a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[4] For drugs where the cleavage of a C-H bond is a rate-limiting step in their metabolism (often by Cytochrome P450 enzymes), substituting hydrogen with deuterium at that specific site can slow down the metabolic process.[4] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to:

-

Reduced clearance and a longer biological half-life , potentially allowing for less frequent dosing.[5][6]

-

Increased systemic exposure (AUC) of the parent drug.[7]

-

Altered metabolic pathways , which can sometimes reduce the formation of toxic metabolites.[5][6]

The first FDA-approved deuterated drug, Deutetrabenazine (Austedo®), exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5][6][8] The deuteration significantly extends the half-life of its active metabolites, leading to lower peak concentrations and allowing for reduced dosing frequency compared to the non-deuterated original.[7][9]

Quantitative Data Presentation

Clear and concise data presentation is crucial for interpreting pharmacokinetic outcomes. The following tables summarize key quantitative data, illustrating both the impact of deuteration on a drug's PK profile and the performance of a bioanalytical method using a deuterated internal standard.

Table 1: Comparative Pharmacokinetic Parameters of Tetrabenazine vs. Deutetrabenazine

This table presents data from a study comparing single 25 mg oral doses of tetrabenazine (TBZ) and its deuterated form, deutetrabenazine (SD-809), in healthy volunteers. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).

| Parameter | (α+β)-HTBZ (from Tetrabenazine) | Deuterated (α+β)-HTBZ (from Deutetrabenazine) | Fold Change |

| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |

| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x |

| t1/2 (hours) | 4.8 | 8.6 | ~1.8x |

Data synthesized from a study by Stamler et al. (2013).[7]

Table 2: Representative Bioanalytical Method Validation Summary

This table summarizes typical validation results for an LC-MS/MS method for the quantification of a hypothetical drug in human plasma using its deuterium-labeled internal standard, according to regulatory guidelines.

| Validation Parameter | Concentration Level | Acceptance Criteria | Result |

| Linearity (r²) | 0.5 - 1000 ng/mL | ≥ 0.99 | 0.9992 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 98.7%, Precision: 7.7% |

| Intra-day Accuracy (% Bias) | Low QC (1.5 ng/mL) | ±15% of nominal | -2.5% |

| Mid QC (150 ng/mL) | ±15% of nominal | 1.8% | |

| High QC (750 ng/mL) | ±15% of nominal | -0.9% | |

| Intra-day Precision (% RSD) | Low QC (1.5 ng/mL) | ≤15% | 5.7% |

| Mid QC (150 ng/mL) | ≤15% | 3.1% | |

| High QC (750 ng/mL) | ≤15% | 2.4% | |

| Inter-day Accuracy (% Bias) | Low QC (1.5 ng/mL) | ±15% of nominal | -1.5% |

| Mid QC (150 ng/mL) | ±15% of nominal | 2.1% | |

| High QC (750 ng/mL) | ±15% of nominal | 0.4% | |

| Inter-day Precision (% RSD) | Low QC (1.5 ng/mL) | ≤15% | 8.5% |

| Mid QC (150 ng/mL) | ≤15% | 4.2% | |

| High QC (750 ng/mL) | ≤15% | 3.8% | |

| Recovery (%) | Low, Mid, High QCs | Consistent and reproducible | ~97% |

| Matrix Effect | Low and High QCs | IS-normalized factor within 0.85-1.15 | Passed |

Data are representative values synthesized from validation reports such as those for Venetoclax and Rosuvastatin.[10]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of protein content from plasma samples prior to LC-MS/MS analysis.[3][11][12]

Materials:

-

Human plasma samples (stored at -80°C)

-

Deuterium-labeled Internal Standard (IS) stock solution

-

Acetonitrile (ACN), LC-MS grade, acidified with 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

Methodology:

-

Thaw frozen plasma samples on ice until completely liquefied.

-

Vortex mix the samples for 10 seconds to ensure homogeneity.

-

Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.

-

Add 20 µL of the IS working solution to each tube (except for blank matrix samples).

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold, acidified acetonitrile to each tube to precipitate the plasma proteins.[6]

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.

-

The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard, based on methods developed for compounds like venlafaxine.[7]

Instrumentation:

-

UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)

-

LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0.0 - 0.5 min: 20% B

-

0.5 - 2.5 min: 20% to 80% B (linear ramp)

-

2.5 - 3.0 min: Hold at 80% B

-

3.1 - 4.0 min: Return to 20% B (re-equilibration)

-

-

Total Run Time: 4.0 minutes

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 55 psi

-

Curtain Gas: 35 psi

-

Temperature: 500°C

-

IonSpray Voltage: +5500 V

-

MRM Transitions (Hypothetical Example):

-

Analyte (e.g., Venlafaxine): Precursor Ion (Q1) m/z 278.3 → Product Ion (Q3) m/z 121.1

-

IS (e.g., Venlafaxine-d6): Precursor Ion (Q1) m/z 284.4 → Product Ion (Q3) m/z 121.1

-

-

Collision Energy (CE): Optimized for each transition (e.g., 25-35 eV)

-

Dwell Time: 150 ms per transition

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows in a pharmacokinetic study employing deuterium-labeled standards.

References

- 1. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 2. nebiolab.com [nebiolab.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein preparation for LC-MS/MS analysis [protocols.io]

- 8. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. longdom.org [longdom.org]

- 12. btrc-charity.org [btrc-charity.org]

In Vitro Characterization of Norverapamil-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the primary active N-demethylated metabolite of verapamil, is a compound of significant interest in pharmacology due to its activity as a calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[1] The deuterated isotopologue, Norverapamil-d7, serves as a critical internal standard for quantitative bioanalytical studies, enabling precise pharmacokinetic and metabolic profiling. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its physicochemical properties, metabolic pathways, and its interactions with key drug-metabolizing enzymes and transporters. The information presented herein is intended to support researchers in designing and interpreting in vitro studies involving this compound. While the biochemical properties of this compound are considered equivalent to those of Norverapamil, this guide will specify this compound where data for the deuterated form is available.

Physicochemical Properties of this compound

This compound is a stable, isotopically labeled form of Norverapamil. Its physical and chemical characteristics are essential for the development of analytical methods and for understanding its behavior in in vitro systems.

| Property | Value | Source |

| Chemical Name | 5-((3,4-Dimethoxyphenethyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-d7)pentanenitrile | [2] |

| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [2] |

| Molecular Weight | 447.6 g/mol | [3] |

| CAS Number | 263175-44-6 | [2] |

| Appearance | Solid | [4] |

This compound Hydrochloride Salt:

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀D₇ClN₂O₄ | [5] |

| Molecular Weight | 484.08 g/mol | [5] |

| CAS Number | 1216413-74-9 | [4] |

In Vitro Metabolism and Stability

Metabolic Pathways

The metabolism of Norverapamil involves further biotransformation by cytochrome P450 enzymes. The primary pathways include the formation of the D-620 metabolite, a reaction mediated by CYP3A4, CYP3A5, and CYP2C8.[6] CYP2C8 is also capable of converting Norverapamil to the PR-22 metabolite.[6] There is a noted stereoselectivity in these pathways, with S-norverapamil being preferentially metabolized to D-620, while R-norverapamil is primarily converted to PR-22.[6]

References

- 1. Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of P450 enzymes involved in metabolism of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. Influence of verapamil on the pharmacokinetics of rotundic acid in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verapamil hepatic clearance in four preclinical rat models: towards activity-based scaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Verapamil and its Metabolite Norverapamil in Human Plasma using Norverapamil-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of verapamil and its active metabolite, norverapamil, in human plasma. The use of a stable isotope-labeled internal standard, Norverapamil-d7, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Verapamil is a widely prescribed L-type calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. Its major active metabolite, norverapamil, also exhibits pharmacological activity and needs to be monitored alongside the parent drug for a comprehensive pharmacokinetic assessment. LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response allow for accurate correction of matrix effects and other sources of analytical variability, leading to improved data quality.[1][2] this compound, a deuterated analog of norverapamil, is an ideal internal standard for the quantification of both verapamil and norverapamil.

This document provides a detailed protocol for a representative LC-MS/MS method for the analysis of verapamil and norverapamil in human plasma using this compound as the internal standard. The provided parameters are based on established methods for similar analytes and should be validated by the end-user.

Chemical Structures

Caption: Chemical structures of Verapamil, Norverapamil, and this compound.

Experimental Protocols

Materials and Reagents

-

Verapamil hydrochloride (Reference Standard)

-

Norverapamil hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank, drug-free)

-

Phosphate buffer (pH 9.0)

-

Cyclohexane-dichloromethane mixture

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of verapamil, norverapamil, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the verapamil and norverapamil stock solutions in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water. The optimal concentration of the internal standard should be determined during method development and validation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a conventional LLE procedure for verapamil and norverapamil in plasma.[3]

Caption: Liquid-Liquid Extraction Workflow.

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly.

-

Add 100 µL of phosphate buffer (pH 9.0) and vortex.

-

Add 1 mL of the cyclohexane-dichloromethane extraction solvent.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are representative chromatographic conditions. Optimization may be required.

| Parameter | Value |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | See Table 1 |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Table 1: Example Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 0.5 | 20 |

| 3.0 | 80 |

| 3.5 | 80 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry Conditions

The following are suggested mass spectrometry parameters. These should be optimized for the specific instrument being used.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Verapamil | 455.3 | 165.1 | 40 | 25 |

| Norverapamil | 441.3 | 165.1 | 40 | 25 |

| This compound | 448.3 | 165.1 | 40 | 25 |

Note: The MRM transition for this compound is estimated based on the fragmentation of norverapamil. The precursor ion is shifted by +7 Da due to the seven deuterium atoms. The product ion is expected to be the same. These values must be confirmed experimentally.

Data Analysis and Quantification

The concentration of verapamil and norverapamil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Representative Method Performance

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of verapamil and norverapamil in human plasma using a deuterated internal standard. These values are provided for guidance and should be established during method validation.

Table 3: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Verapamil | 1.0 - 500 | 1.0 | >0.99 |

| Norverapamil | 1.0 - 500 | 1.0 | >0.99 |

Table 4: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Verapamil | Low | <15 | <15 | 85 - 115 |

| Mid | <15 | <15 | 85 - 115 | |

| High | <15 | <15 | 85 - 115 | |

| Norverapamil | Low | <15 | <15 | 85 - 115 |

| Mid | <15 | <15 | 85 - 115 | |

| High | <15 | <15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Verapamil | >85 % | 85 - 115 % |

| Norverapamil | >85 % | 85 - 115 % |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the simultaneous quantification of verapamil and norverapamil in human plasma. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required for clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of these compounds.

Principle of Internal Standard in LC-MS/MS

Caption: Principle of Internal Standard Correction.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. nebiolab.com [nebiolab.com]

- 3. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Norverapamil-d7 Analysis

Introduction

Norverapamil-d7 is the deuterated stable isotope-labeled internal standard for Norverapamil, the major active N-demethylated metabolite of Verapamil.[1] Verapamil is a widely used L-type calcium channel blocker for the treatment of cardiovascular disorders. Accurate and reliable quantification of Norverapamil in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. This compound serves as an ideal internal standard in mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte, which ensures that it behaves similarly during sample preparation and analysis, thus correcting for any analyte loss or matrix effects.

These application notes provide detailed protocols for the extraction of this compound from biological samples, primarily human plasma, using various sample preparation techniques. The methodologies described are also applicable to the extraction of the non-labeled Norverapamil. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[2][3]

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The most common methods for Norverapamil and, by extension, this compound, include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[4]

Liquid-Liquid Extraction (LLE)

LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Protocol:

-

To 50 µL of human plasma, add the internal standard solution (this compound).[3]

-

Alkalinize the plasma sample by adding a suitable buffer, such as phosphate buffer (pH 9.0).[5]

-

Add 1 mL of an organic extraction solvent. Common solvents include a mixture of cyclohexane and dichloromethane.[5]

-

Vortex the mixture for 5-10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data for LLE:

| Parameter | Value | Reference |

| Recovery | 84% - 108.1% | [3][5] |

| Sample Volume | 50 µL - 1 mL | [3][6] |

| Linearity Range | 1.0 - 250.0 ng/mL | [3] |

Experimental Workflow for LLE:

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.

Protocol:

-

Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water or a suitable buffer.[6][7] Do not allow the cartridge to dry out.[8]

-

Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).[9]

-

Washing: Wash the cartridge with a weak solvent to remove interferences. This could be a buffer solution or a mixture of water and a small amount of organic solvent.

-

Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile.[10]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data for SPE:

| Parameter | Value | Reference |

| Recovery | >85% | [7] |

| Reproducibility (CV%) | <13.1% | [7] |

| Linearity Range | 2.5 - 300 ng/mL | [7] |

Experimental Workflow for SPE:

Protein Precipitation (PPT)

PPT is a rapid and simple method for removing proteins from biological samples, which can interfere with the analysis.

Protocol:

-

To a known volume of plasma containing this compound, add a precipitating agent. Common agents include organic solvents like acetonitrile or methanol, or acidic solutions.[11] A typical ratio is 3 parts precipitant to 1 part plasma.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and internal standard.

-

The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Quantitative Data for PPT:

While specific quantitative data for Norverapamil using PPT was not detailed in the provided search results, it is a common and effective technique for sample cleanup. Recovery is generally high, though it may be less clean than LLE or SPE.

Experimental Workflow for PPT:

Analytical Method: LC-MS/MS

Following sample preparation, the extract is analyzed by LC-MS/MS. A C18 or chiral analytical column is typically used for chromatographic separation.[4][7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Norverapamil and this compound.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, such as the required sensitivity, sample throughput, and the complexity of the biological matrix. LLE and SPE generally provide cleaner extracts and higher sensitivity, while PPT is a simpler and faster method. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous quantification of the enantiomers of verapamil and its N-demethylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-phase extraction-high-performance liquid chromatography determination of verapamil and norverapamil enantiomers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Verapamil in Plasma

Abstract

This application note details a comprehensive liquid-liquid extraction (LLE) protocol for the efficient recovery of verapamil from plasma samples. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies. This document provides a step-by-step experimental procedure, a summary of performance data, and a visual representation of the workflow to ensure accurate and reproducible quantification of verapamil in a laboratory setting.

Introduction

Verapamil is a widely prescribed calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] Accurate determination of its concentration in plasma is essential for monitoring therapeutic efficacy and ensuring patient safety. Liquid-liquid extraction is a classic and effective sample preparation technique that separates analytes from complex biological matrices based on their differential solubility in immiscible liquid phases. This method minimizes matrix effects and enhances the sensitivity and selectivity of subsequent analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This protocol offers a reliable and validated approach for the extraction of verapamil from plasma.

Experimental Protocol

This protocol outlines a common liquid-liquid extraction procedure for verapamil from plasma, compiled from established methodologies.[4]

2.1. Materials and Reagents

-

Blank human or animal plasma

-

Verapamil standard solution

-

Internal Standard (IS) solution (e.g., Metoprolol, Carvedilol, or a deuterated analog of Verapamil)[2][5][6]

-

Organic extraction solvent (e.g., Ethyl Acetate, Acetonitrile, or a mixture of Cyclohexane-Dichloromethane)[4]

-

Basifying agent (e.g., Phosphate buffer, pH 9.0)[7] or Acidifying agent (e.g., 0.1 N HCl)[4]

-

Reconstitution solvent (typically the mobile phase used for chromatographic analysis)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Nitrogen evaporator

2.2. Sample Preparation

-

Thaw frozen plasma samples to room temperature.

-

Spike blank plasma with known concentrations of verapamil standard solution to prepare calibration curve standards and quality control (QC) samples.[4][5]

-

Pipette 0.5 mL of the plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.[4]

-

Add 100 µL of the internal standard solution to each tube (excluding blanks).

2.3. Liquid-Liquid Extraction Procedure

-

pH Adjustment:

-

Addition of Organic Solvent: Add 3 mL of the selected organic extraction solvent (e.g., ethyl acetate) to each tube.[4]

-

Extraction: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of verapamil from the aqueous plasma phase to the organic phase.[4]

-

Phase Separation: Centrifuge the tubes in a refrigerated centrifuge at 4500 rpm for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.[4]

-

Collection of Organic Layer: Carefully transfer 2 mL of the upper organic layer into a clean tube, being cautious not to disturb the aqueous layer or the protein interface.[4]

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[4]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (or a suitable reconstitution solvent).[4] Vortex briefly to ensure the complete dissolution of the residue.

-

Final Centrifugation: Centrifuge the reconstituted sample at a high speed (e.g., 5000 x g) for 15 minutes at 4°C to pellet any remaining particulate matter.[5]

-

Analysis: Transfer the clear supernatant to an autosampler vial and inject an appropriate volume (e.g., 10 µL) into the analytical instrument (HPLC or LC-MS/MS) for quantification.[4]

Data Summary

The following table summarizes the quantitative data from various validated liquid-liquid extraction methods for verapamil in plasma.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Extraction Solvent | Cyclohexane-Dichloromethane | Ethyl Acetate | Acetonitrile | Not Specified |

| Recovery | ~84% | >97% (Total Recovery)[6] | 101.98 ± 2.76% | 92.12% (Verapamil), 89.58% (Norverapamil)[8] |

| Linearity Range | Not Specified | 0.5 - 185 µg/L[6] | 0.025 - 5.0 µg/mL | 1.00 - 500 ng/mL[2] |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.025 µg/mL | 1.00 ng/mL[2] |

| Intra-day Precision | Not Specified | < 5.1%[2] | ≤ 3.68% | Not Specified |

| Inter-day Precision | Not Specified | < 5.8%[2] | ≤ 3.68% | Not Specified |

| Internal Standard | Not Specified | Deuterated Verapamil (D6)[6] | Carvedilol | Metoprolol[2] |

Visualized Workflow

The following diagram illustrates the key steps of the liquid-liquid extraction protocol for verapamil from plasma.

Caption: Workflow of the liquid-liquid extraction of verapamil from plasma.

Conclusion

The liquid-liquid extraction protocol presented in this application note is a robust and reliable method for the isolation of verapamil from plasma samples. The procedure, when followed diligently, yields high recovery and clean extracts suitable for sensitive and accurate quantification by modern analytical instrumentation. The provided data and workflow diagram serve as valuable resources for researchers in the fields of pharmacology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Norverapamil-d7 Detection by Mass Spectrometry

Introduction

Norverapamil is the primary active N-demethylated metabolite of verapamil, a widely used calcium channel blocker for the treatment of cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias. Accurate quantification of verapamil and norverapamil in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as Norverapamil-d7, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based bioanalytical methods. These internal standards compensate for variations in sample preparation and matrix effects.

This document provides detailed application notes and protocols for the detection and quantification of this compound, typically used as an internal standard for the analysis of norverapamil, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines a typical experimental workflow for the analysis of norverapamil using this compound as an internal standard in a biological matrix like human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting norverapamil and its internal standard from plasma samples.[1][2]

-

Reagents and Materials:

-

Human plasma

-

Norverapamil and this compound stock solutions (e.g., in methanol)

-

Internal standard spiking solution (this compound in a suitable solvent)

-

Ammonium hydroxide solution (or other basifying agent)

-

Extraction solvent (e.g., a mixture of n-hexane and isopropanol)

-

Reconstitution solvent (compatible with the mobile phase)

-

Vortex mixer

-

Centrifuge

-

-

Protocol:

-

Pipette a known volume of plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

Add a small volume (e.g., 10 µL) of the this compound internal standard spiking solution to each plasma sample, except for the blank matrix samples.

-

Vortex the samples for approximately 30 seconds to ensure thorough mixing.

-

To basify the plasma, add a small volume of ammonium hydroxide solution and vortex briefly.

-

Add the extraction solvent (e.g., 1 mL of n-hexane:isopropanol), cap the tubes, and vortex vigorously for 5-10 minutes.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solvent.

-

Vortex the reconstituted samples to ensure the analytes are fully dissolved.

-

Transfer the samples to autosampler vials for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC) Parameters

The following are typical LC conditions for the separation of norverapamil and its internal standard.

| Parameter | Recommended Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography system |

| Column | A reversed-phase C18 or C8 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used. |

| Mobile Phase A | 0.1% Formic acid in water with a buffer such as ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |

| Gradient | A gradient elution is typically employed to ensure good separation and peak shape. The gradient can be optimized based on the specific column and analytes. |

| Flow Rate | Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min. |

| Column Temperature | Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times. |

| Injection Volume | 5-10 µL |

3. Mass Spectrometry (MS) Parameters

The following table summarizes the key mass spectrometry parameters for the detection of Norverapamil and this compound. The analysis is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

| Parameter | Recommended Settings |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion |

| Ion Spray Voltage | 4500-5500 V |

| Source Temperature | 400-550 °C |

| Curtain Gas | Nitrogen, typically set according to manufacturer's recommendations |

| Collision Gas | Argon, pressure optimized for fragmentation |